

Aromatase-IN-4 supplier and purchasing information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aromatase-IN-4

Cat. No.: B15573265

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Aromatase-IN-4: A Technical Guide for Researchers

This technical guide provides an in-depth overview of **Aromatase-IN-4**, a potent aromatase inhibitor, for researchers, scientists, and drug development professionals. This document outlines purchasing information, key biological data, and detailed experimental protocols.

Supplier and Purchasing Information

Aromatase-IN-4 is available from the following supplier:

Supplier	Catalog Number
MedChemExpress (MCE)	HY-170508

For current pricing and availability, please refer to the MedChemExpress website. At the time of this writing, a detailed technical data sheet including purity, solubility, and storage conditions was not publicly available. It is recommended to request this information directly from the supplier upon purchase.

Biological Activity

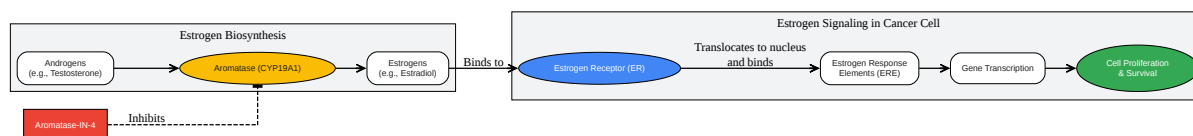
Aromatase-IN-4, also referred to as Compound 6a, is an inhibitor of aromatase, the key enzyme responsible for the conversion of androgens to estrogens.[1][2] By blocking estrogen production, **Aromatase-IN-4** exhibits anticancer activity.[1][2] The growth inhibitory (GI50) values of **Aromatase-IN-4** against various human cancer cell lines are summarized in the table below.

Cell Line	Cancer Type	GI50 Value
MDAMB-231	Breast Cancer	2.95 μ M
MCF-7	Breast Cancer	3.35 μ M
A-549	Lung Cancer	2.27 μ M
NCI-H23	Lung Cancer	8.46 nM
A-498	Kidney Cancer	1.56 μ M

Data sourced from MedChemExpress product information.[1][2]

Signaling Pathway

Aromatase-IN-4 exerts its effect by inhibiting the aromatase enzyme (CYP19A1), which is a critical component of the estrogen biosynthesis pathway. This pathway is a key driver in estrogen receptor-positive (ER+) cancers. The diagram below illustrates the simplified signaling cascade.



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Estrogen biosynthesis and signaling pathway targeted by **Aromatase-IN-4**.

Experimental Protocols

Detailed experimental protocols for the specific determination of GI50 values for **Aromatase-IN-4** are not publicly available. However, the following are representative and widely accepted protocols for assessing the anti-proliferative effects of a compound and its inhibitory action on aromatase.

Cell Viability Assay (MTT Assay) to Determine GI50

This protocol describes a general method for determining the half-maximal growth inhibitory concentration (GI50) of a compound on adherent cancer cell lines, such as MCF-7.

Materials:

- Cancer cell line of interest (e.g., MCF-7)
- Complete growth medium (e.g., DMEM with 10% FBS)
- **Aromatase-IN-4**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- 96-well plates
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.

- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete growth medium.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of **Aromatase-IN-4** in DMSO.
 - Perform serial dilutions of the **Aromatase-IN-4** stock solution in complete growth medium to achieve the desired final concentrations.
 - After 24 hours of cell seeding, remove the medium and add 100 μ L of the medium containing the different concentrations of **Aromatase-IN-4** to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
 - Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition:
 - After the incubation period, add 20 μ L of MTT solution (5 mg/mL) to each well.
 - Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.
- Formazan Solubilization:
 - Carefully remove the medium from each well.
 - Add 150 μ L of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 10-15 minutes to ensure complete dissolution.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of cell viability against the log of the compound concentration and determine the GI50 value using a suitable software (e.g., GraphPad Prism).

In Vitro Fluorescence-Based Aromatase Inhibition Assay

This protocol provides a general method for measuring the inhibitory activity of a compound on aromatase using a fluorogenic substrate.

Materials:

- Recombinant human aromatase (CYP19A1)
- Aromatase substrate (e.g., dibenzylfluorescein - DBF)
- NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- **Aromatase-IN-4**
- Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
- 96-well black plates
- Fluorescence microplate reader

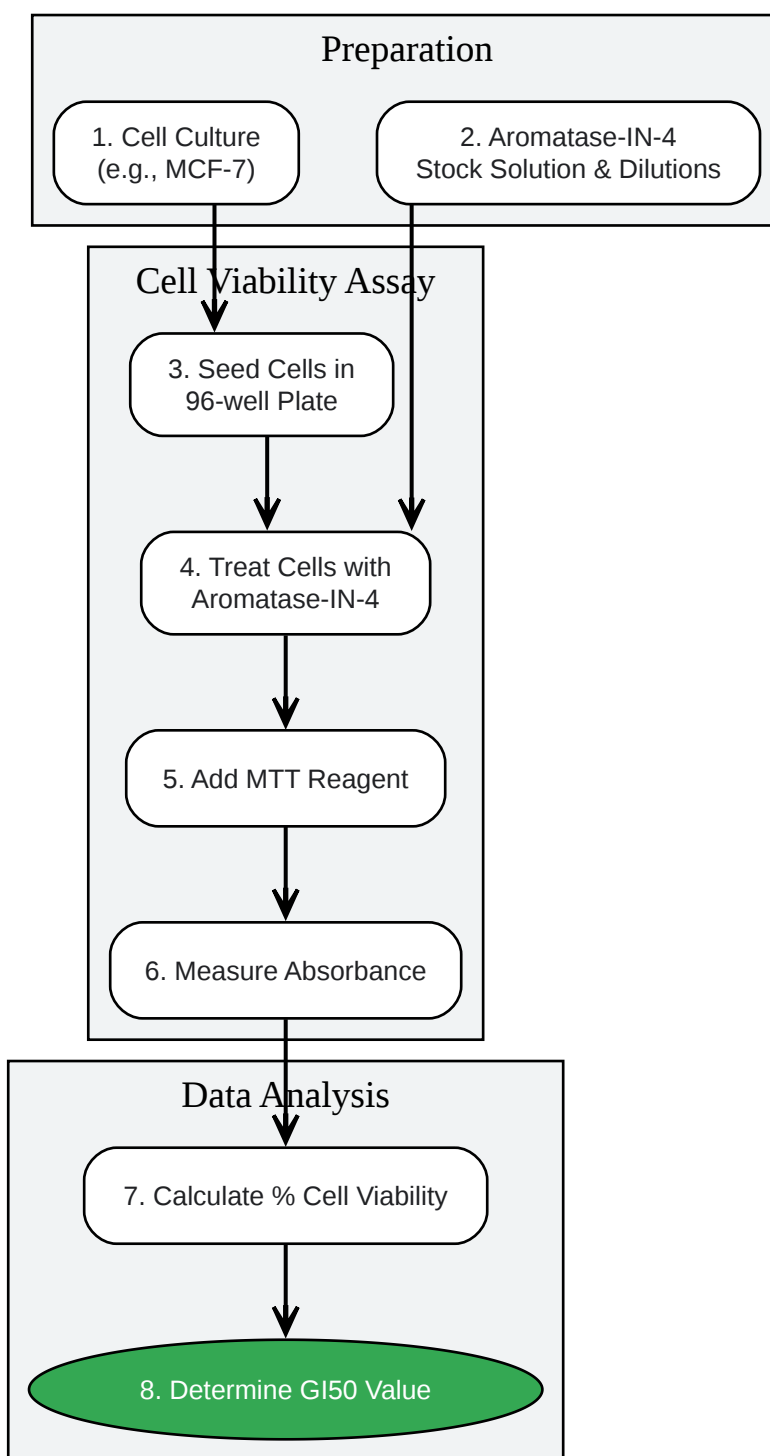
Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **Aromatase-IN-4** in a suitable solvent (e.g., DMSO).
 - Prepare working solutions of the test compound by serial dilution in the assay buffer.
 - Prepare the NADPH regenerating system according to the manufacturer's instructions.
- Assay Reaction:
 - In a 96-well black plate, add the following to each well:

- Assay buffer
- **Aromatase-IN-4** at various concentrations (or a known inhibitor as a positive control, and vehicle as a negative control).
- NADPH regenerating system.
- Pre-incubate the plate at 37°C for 10-15 minutes.
- Initiate the reaction by adding the aromatase enzyme and the fluorogenic substrate (DBF).
- Data Acquisition:
 - Immediately measure the fluorescence in kinetic mode (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the product (e.g., for fluorescein produced from DBF, Ex/Em ~485/535 nm).
- Data Analysis:
 - Determine the rate of the reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
 - Calculate the percentage of inhibition for each concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC₅₀ value.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the anti-cancer activity of **Aromatase-IN-4**.



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References

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- To cite this document: BenchChem. [Aromatase-IN-4 supplier and purchasing information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573265#aromatase-in-4-supplier-and-purchasing-information]

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